

# 2-(Phenylthio)ethanol chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Phenylthio)ethanol

Cat. No.: B1207423

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## An In-depth Technical Guide to 2-(Phenylthio)ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **2-(Phenylthio)ethanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identification

**2-(Phenylthio)ethanol** is an organic compound featuring a phenyl group attached to a sulfur atom, which is in turn bonded to an ethanol backbone.

Chemical Structure:

Caption: Chemical structure of **2-(Phenylthio)ethanol**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(Phenylsulfanyl)ethanol
Synonyms	2-Hydroxyethyl phenyl sulfide, Phenylthioethanol
CAS Number	699-12-7
Molecular Formula	C <sub>8</sub> H <sub>10</sub> OS
Molecular Weight	154.23 g/mol
InChI	InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKey	KWWZHCSQVRVQGF-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC=C(C=C1)SCCO</chem>

## Physicochemical Properties

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical State	Liquid	
Color	Colorless to pale yellow	
Boiling Point	115-116 °C at 2 mmHg	
Density	1.143 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.592	
Flash Point	113 °C (closed cup)	
Solubility	Soluble in common organic solvents	

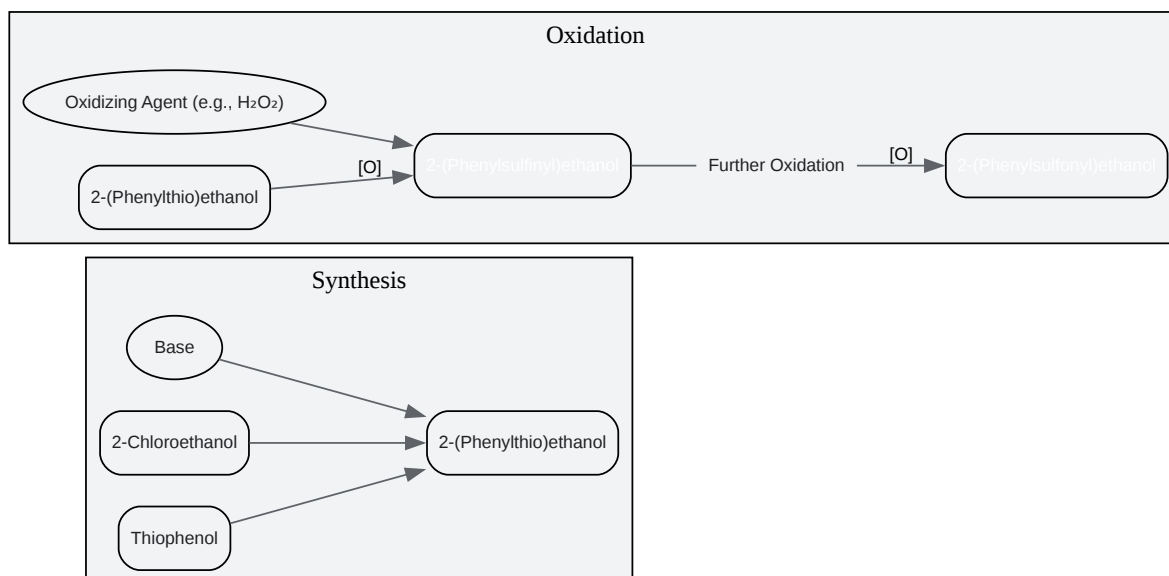
## Spectral Data

Table 3: Spectroscopic Data

Technique	Data
$^1\text{H}$ NMR	Predicted Chemical Shifts ( $\text{CDCl}_3$ ): $\delta$ 7.20-7.40 (m, 5H, Ar-H) $\delta$ 3.75 (t, $J=6.0$ Hz, 2H, $-\text{CH}_2\text{OH}$ ) $\delta$ 3.10 (t, $J=6.0$ Hz, 2H, $-\text{SCH}_2-$ ) $\delta$ 2.50 (br s, 1H, $-\text{OH}$ )
$^{13}\text{C}$ NMR	Predicted Chemical Shifts ( $\text{CDCl}_3$ ): $\delta$ 135.8 (Ar-C, C-S) $\delta$ 129.5 (Ar-C) $\delta$ 128.9 (Ar-C) $\delta$ 126.5 (Ar-C) $\delta$ 60.5 ( $-\text{CH}_2\text{OH}$ ) $\delta$ 38.5 ( $-\text{SCH}_2-$ )
IR (Infrared)	Key Absorptions ( $\text{cm}^{-1}$ ): $\sim 3400$ (broad, O-H stretch) $\sim 3060$ (aromatic C-H stretch) $\sim 2930$ (aliphatic C-H stretch) $\sim 1580, 1480, 1440$ (aromatic C=C stretch) $\sim 1050$ (C-O stretch) $\sim 740, 690$ (aromatic C-H bend)
Mass Spec.	Key Fragments ( $m/z$ ): 154 ( $\text{M}^+$ ) 123 ( $\text{M}^+ - \text{CH}_2\text{OH}$ ) 109 ( $\text{C}_6\text{H}_5\text{S}^+$ ) 77 ( $\text{C}_6\text{H}_5^+$ ) 45 ( $\text{CH}_2\text{OH}^+$ )

## Chemical Synthesis and Reactions

**2-(Phenylthio)ethanol** is a versatile intermediate in organic synthesis. It is commonly prepared by the nucleophilic substitution of a haloethanol with thiophenol. It can undergo oxidation at the sulfur atom to form the corresponding sulfoxide and sulfone.



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Caption: Key chemical transformations of **2-(Phenylthio)ethanol**.

## Experimental Protocols

### Synthesis of 2-(Phenylthio)ethanol

This protocol describes the synthesis of **2-(Phenylthio)ethanol** from thiophenol and 2-chloroethanol.

Materials:

- Thiophenol
- 2-Chloroethanol
- Sodium hydroxide (NaOH)

- Ethanol
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
- To this solution, add thiophenol dropwise at room temperature with stirring.
- After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **2-(Phenylthio)ethanol**.

## Oxidation to 2-(Phenylsulfinyl)ethanol

This protocol outlines the selective oxidation of **2-(Phenylthio)ethanol** to its corresponding sulfoxide using hydrogen peroxide.

Materials:

- **2-(Phenylthio)ethanol**
- Hydrogen peroxide (30% aqueous solution)
- Acetic acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve **2-(Phenylthio)ethanol** in acetic acid in a round-bottom flask.
- Cool the solution in an ice bath.
- Add hydrogen peroxide (30% solution) dropwise with stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
- Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the product with dichloromethane (3 x 30 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(Phenylsulfinyl)ethanol.

## DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant activity of **2-(Phenylthio)ethanol**.

Materials:

- **2-(Phenylthio)ethanol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
- Prepare a series of dilutions of **2-(Phenylthio)ethanol** and ascorbic acid in the same solvent.
- In a 96-well plate, add 100 µL of each sample dilution to separate wells.
- Add 100 µL of the DPPH solution to each well.
- For the blank, use 100 µL of the solvent instead of the sample.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of **2-(Phenylthio)ethanol** against a target microorganism.

Materials:

- **2-(Phenylthio)ethanol**
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- Sterile 96-well microtiter plates
- Positive control antibiotic (e.g., Gentamicin)
- Incubator

Procedure:

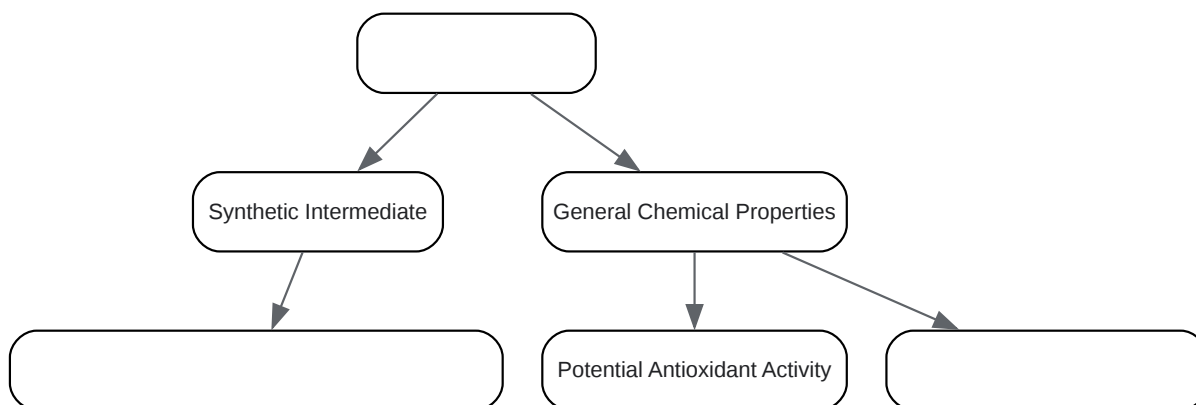
- Prepare a stock solution of **2-(Phenylthio)ethanol** in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
- In a 96-well plate, add 100  $\mu$ L of MHB to wells 2 through 12.
- Add 200  $\mu$ L of the highest concentration of the test compound to well 1.
- Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100  $\mu$ L from well 10.
- Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.
- Add 100  $\mu$ L of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200  $\mu$ L.
- Incubate the plate at 37 °C for 18-24 hours.



- The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

## Biological Activity and Signaling Pathways

Preliminary studies suggest that **2-(Phenylthio)ethanol** may possess antioxidant and antimicrobial properties. However, as of the latest literature review, there is no specific documented evidence of **2-(Phenylthio)ethanol** being directly involved in or modulating specific cellular signaling pathways. Its biological effects are more likely attributed to its general chemical reactivity and properties. The primary utility of this compound in the context of drug development is as a synthetic building block for more complex biologically active molecules.



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Caption: Logical relationships of **2-(Phenylthio)ethanol**'s utility.

## Applications

**2-(Phenylthio)ethanol** serves as a valuable intermediate in various synthetic applications, including:

- **Synthesis of Heterocyclic Compounds:** It is used in the preparation of indole, benzofuran, and benzothiophene derivatives, which are important scaffolds in many biologically active compounds.

- **Protecting Group Chemistry:** The 2-(phenylthio)ethyl group can be used as a protecting group in organic synthesis.
- **Pharmaceutical Research:** Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant agents.

## Safety Information

**2-(Phenylthio)ethanol** is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)